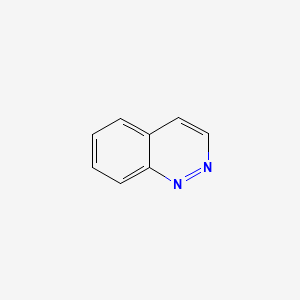
Cinnolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cinnoline derivatives has evolved significantly over time, with various strategies developed for their preparation. A notable method involves a domino reaction for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, which uses steric control to influence the reaction outcome (Jiang et al., 2009). Additionally, substrate-directed C-H activation has been utilized for the synthesis of benzo[c]cinnolines through sequential C-C and C-N bond formation (Reddy et al., 2015), while Rh(III)-catalyzed redox-neutral annulation offers one-step access to cinnolines from azo and diazo compounds (Sun et al., 2016).
Molecular Structure Analysis
The molecular structure of cinnoline derivatives is crucial for their chemical reactivity and biological activity. Cinnoline's bicyclic structure provides a rigid framework that can be further functionalized to achieve desired pharmacological effects. The structural analysis and modifications of cinnoline are driven by the need to enhance its interaction with biological targets, optimizing pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).
Chemical Reactions and Properties
Cinnoline and its derivatives participate in various chemical reactions, highlighting their versatility in organic synthesis. For instance, tert-Butyl nitrite (TBN) has been used as a nitrogen atom source for synthesizing substituted cinnolines, demonstrating a green method for their preparation (Pang et al., 2017). Such reactions are essential for developing novel cinnoline-based compounds with potential pharmaceutical applications.
Physical Properties Analysis
The physical properties of cinnoline, such as its solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in medicinal chemistry. For example, the crystal structure and spectroscopic properties of a novel tricyclic cinnoline derivative have been investigated, providing insights into its interactions and stability (Yuehua et al., 2017).
Chemical Properties Analysis
The chemical properties of cinnoline, such as reactivity and stability, play a significant role in its applications. The thermal and solvent effects on the triplet formation in cinnoline have been studied, revealing the impact of environmental factors on its photophysical properties (Etinski et al., 2014). Understanding these properties is essential for the design and development of cinnoline-based drugs and materials.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Bedeutung
Cinnolin, zusammen mit anderen N-heterocyclischen Verbindungen wie Chinoxalinen und Chinazolinen, sind wichtige pharmakologische Wirkstoffe {svg_1}. Sie besitzen ein breites Spektrum an biologischen Eigenschaften und werden als synthetische Zwischenprodukte, potenzielle Medikamentenkandidaten und chemische Sonden verwendet {svg_2}. Sie sind unverzichtbare Bestandteile zur Behandlung von Infektionskrankheiten {svg_3}.
Antibakterielle Aktivität
Cinnolinderivate zeigen eine antibakterielle Aktivität {svg_4}. Sie hemmen bakterielle Effluxpumpen und könnten in Kombination mit einem antibakteriellen Mittel zur Behandlung oder Vorbeugung von bakteriellen Infektionen eingesetzt werden {svg_5}.
Antifungale Aktivität
Cinnolinderivate zeigen auch antifungale Eigenschaften {svg_6}. Dies macht sie wertvoll für die Entwicklung von Antimykotika.
Antimalaria Aktivität
Es wurde festgestellt, dass Cinnolinderivate eine antimalaria Aktivität aufweisen {svg_7}. Dies könnte möglicherweise zur Entwicklung neuer Behandlungen für Malaria führen.
Entzündungshemmende und Analgetische Aktivitäten
Es wurde festgestellt, dass Cinnolinderivate entzündungshemmende und analgetische Aktivitäten besitzen {svg_8}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen mit Entzündungen und Schmerzen hin.
Anxiolytische Aktivität
Es wurde festgestellt, dass Cinnolinderivate eine anxiolytische (angstlösende) Aktivität aufweisen {svg_9}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Angststörungen hin.
Antitumor Aktivität
Es wurde festgestellt, dass Cinnolinderivate eine Antitumor Aktivität aufweisen {svg_10}. Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin.
BTK-Hemmung
Es wurde berichtet, dass Cinnolinderivate starke reversible BTK-Inhibitoren sind {svg_11}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen mit BTK-Beteiligung, wie z. B. bestimmten Krebsarten, hin.
Wirkmechanismus
Target of Action
Cinnoline is a significant pharmacological agent with a broad range of biological properties . It has been found to be a strong reversible BTK inhibitor , indicating that Bruton’s tyrosine kinase (BTK) could be a primary target of cinnoline. BTK plays a crucial role in the B cell receptor signaling pathway, which is essential for B cell development, differentiation, and signaling.
Pharmacokinetics
The development of cinnoline-based molecules has been noted to contribute significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties
Result of Action
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The exact molecular and cellular effects of cinnoline’s action would depend on the specific derivative and its targets.
Eigenschaften
IUPAC Name |
cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVZNOTHYJIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179943 | |
| Record name | Cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253-66-7 | |
| Record name | Cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cinnoline?
A1: Cinnoline, also known as 1,2-benzodiazine or benzopyridazine, is a heterocyclic aromatic compound with the molecular formula C8H6N2. It features a six-membered ring containing two nitrogen atoms, making it a diazanaphthalene. Cinnoline derivatives have garnered significant interest in synthetic and medicinal chemistry due to their diverse pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you provide some historical context on cinnoline research?
A2: Cinnoline was first synthesized in 1883 by Von Richter, marking a milestone in heterocyclic chemistry. Since then, researchers have dedicated significant effort to developing novel synthetic routes and exploring the diverse biological activities of cinnoline derivatives. Early research focused on fundamental chemistry and reactivity, while more recent studies emphasize pharmacological applications and structure-activity relationships. [, , ]
Q3: What spectroscopic data are typically used to characterize cinnolines?
A3: Cinnolines and their derivatives are commonly characterized using a combination of spectroscopic techniques:
- NMR Spectroscopy: ¹H NMR and 13C NMR spectroscopy provide valuable information about the structure and substitution patterns in cinnoline derivatives. For example, the 1H NMR spectra of cinnolines generally show a characteristic deshielding order for the protons: 3-proton > 8-proton > 4-proton. [, ]
- UV-Vis Spectroscopy: This technique is useful for analyzing the electronic structure and conjugation within cinnoline derivatives, revealing insights into their photophysical properties. [, , ]
- Mass Spectrometry: This method helps determine the molecular weight and fragmentation patterns of cinnolines, aiding in structural elucidation. []
- IR Spectroscopy: This technique can identify functional groups present in cinnoline derivatives, such as carbonyl groups in cinnolones. [, ]
Q4: How does the presence of methoxy-groups influence the reactivity of cinnolines?
A6: Methoxy substituents can significantly impact the reactivity of cinnolines, particularly in methylation and quaternization reactions. For example, 3-methoxy-4(1H)-cinnolone selectively undergoes methylation at N(1) to form 3-methoxy-1-methyl-4-cinnolone. [] In contrast, 5-, 6-, 7-, and 8-methoxy-4(1H)-cinnolones predominantly yield the 2-methylcinnolinium-4-olates, with minor amounts of the 1-methyl-4-cinnolone isomers. [] Similar trends are observed in quaternization reactions with methyl iodide, where the position of the methoxy group dictates the major product. [] These findings underscore the importance of considering electronic and steric effects of substituents when designing synthetic routes for specific cinnoline derivatives.
Q5: Can you describe the fragmentation patterns of cinnolines observed in mass spectrometry?
A5: Mass spectrometry studies on cinnolines reveal distinct fragmentation patterns depending on the nature and position of substituents:
- Unsubstituted Cinnoline: The fragmentation of cinnoline (C8H6N2) proceeds through consecutive losses of N2 and C2H2. []
- 4-Styrylcinnoline and 4,4′-Dicinnolyl: Fragmentation of these compounds leads to the formation of characteristic ions, including the "dibenzoladderene" ion (from 4,4′-dicinnolyl) and the 1-phenylbenzodibutylene ion (from 4-styrylcinnoline). []
- 4-Styrylquinoline: This compound exhibits an interesting fragmentation pathway involving hydrogen loss during ring rearrangement, resulting in the highly resonance-stabilized 3-styrylbenzocyclopentadieneoneimine ion, which subsequently loses nitrogen. []
- Substituted Cinnolines: Other substituted cinnolines display diverse fragmentation pathways. For instance, 4-methylcinnoline fragments through a "1,2-diazatropylium" ion, while nitrocinnolines initially lose their nitro substituent. Aminocinnolines, on the other hand, typically lose N2 first, and 4-cinnolone undergoes consecutive losses of two HCN units and CO. []
Q6: What types of reactions are commonly utilized to functionalize the cinnoline core?
A6: Cinnoline derivatives can be further functionalized using a variety of reactions to install desired substituents and modify their properties:
- Nitration: Cinnoline and its derivatives can undergo nitration reactions, with the position of nitration being influenced by factors such as the reaction temperature, concentration of sulfuric acid, and the presence of N-oxides. []
- Nucleophilic Aromatic Substitution: Halogenated cinnolines, particularly those with halogens at the 4-position, can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols. [, ] This provides a versatile approach for introducing a wide range of substituents onto the cinnoline core.
- Condensation Reactions: Cinnoline derivatives containing amino or carbonyl groups can participate in condensation reactions to form fused heterocyclic systems. For example, reactions with malononitrile, ethyl cyanoacetate, or hydrazine can lead to the formation of pyrido[3,2-c]cinnolines, pyrimidino[5,4-c]cinnolines, or pyrazolo[4,3-c]cinnolines, respectively. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

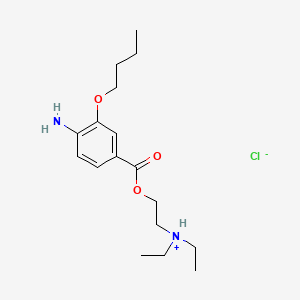
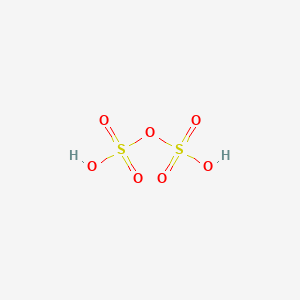
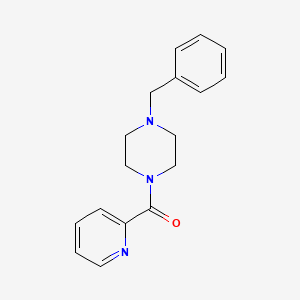
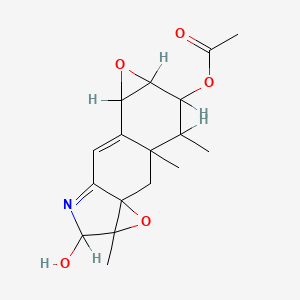




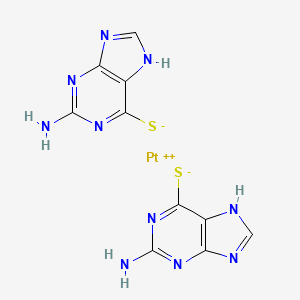

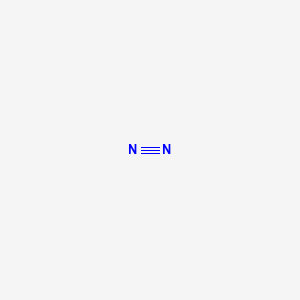
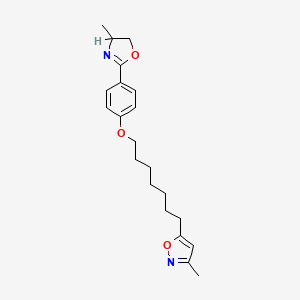
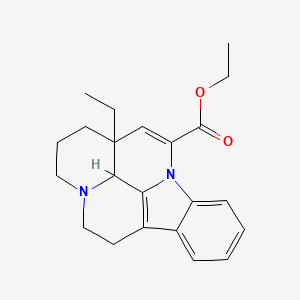
![Benz[c]acridine](/img/structure/B1195844.png)